N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)ethanamine
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Overview
Description
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)ethanamine is a heterocyclic compound that contains both oxadiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminopyridine with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the oxadiazole or pyridine rings.
Substitution: New compounds with substituted ethanamine groups.
Scientific Research Applications
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)ethanamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound also contains an oxadiazole ring and is used in similar applications.
5-methyl-1,2,4-oxadiazole-3-carboxylic acid: Another oxadiazole derivative with different functional groups.
Uniqueness
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methyl)ethanamine is unique due to the presence of both oxadiazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C11H14N4O |
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Molecular Weight |
218.26 g/mol |
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)-pyridin-4-ylmethyl]ethanamine |
InChI |
InChI=1S/C11H14N4O/c1-3-13-10(9-4-6-12-7-5-9)11-14-8(2)16-15-11/h4-7,10,13H,3H2,1-2H3 |
InChI Key |
KTICMYWWKMLODS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1=CC=NC=C1)C2=NOC(=N2)C |
Origin of Product |
United States |
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